Product packaging for Dibenzo[b,d]furan-2,3-diamine(Cat. No.:CAS No. 24258-73-9)

Dibenzo[b,d]furan-2,3-diamine

Cat. No.: B3034861
CAS No.: 24258-73-9
M. Wt: 198.22 g/mol
InChI Key: MBMZZCSGLBNFEA-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2,3-diamine (CAS 24258-73-9) is a diamine-functionalized dibenzofuran derivative with the molecular formula C 12 H 10 N 2 O and a molecular weight of 198.22 g/mol . This compound features an amine group on each of the two adjacent carbon atoms of the dibenzofuran heterocyclic core, making it a versatile and valuable building block in organic synthesis and materials science research. The dibenzofuran scaffold is recognized for its high thermal stability and planar, rigid π-conjugated structure . Researchers leverage this compound as a precursor for constructing complex heterocyclic systems, particularly in the development of functional materials. Its molecular structure is instrumental in creating novel host materials for phosphorescent organic light-emitting diodes (PHOLEDs), where it can contribute to high triplet energy levels and efficient charge transport . Furthermore, structurally related dibenzofuran derivatives have shown significant promise in medicinal chemistry as kinase inhibitors with anticancer properties and as core components in hole transport materials for perovskite solar cells . The 2,3-diamine substitution provides specific reactive sites for further chemical modification, enabling the fine-tuning of electronic properties, solubility, and intermolecular interactions for targeted applications. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B3034861 Dibenzo[b,d]furan-2,3-diamine CAS No. 24258-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMZZCSGLBNFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo B,d Furan 2,3 Diamine and Positional Isomers

Approaches to Dibenzo[b,d]furan Ring System Formation for Diamine Precursors

The synthesis of the foundational dibenzo[b,d]furan skeleton is paramount and generally precedes the installation of amino groups. The precursors targeted in these initial steps are often substituted with nitro groups, which can be readily reduced to amines in a later stage of the synthesis. The primary strategies for forming the central furan (B31954) ring can be broadly categorized as intramolecular or intermolecular.

Intramolecular Cyclization and Annulation Strategies

Intramolecular strategies are a common approach, involving the formation of a key C-C or C-O bond within a single precursor molecule, such as a diaryl ether or a biaryl phenol (B47542). acs.org

Palladium-catalyzed cyclization is a prominent method for creating the dibenzofuran (B1670420) framework from diaryl ether derivatives. organic-chemistry.org For instance, diaryl ethers containing an ortho-iodine atom can undergo intramolecular C-H arylation catalyzed by a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org This reaction proceeds efficiently using palladium acetate (B1210297) in refluxing ethanol (B145695). organic-chemistry.org Research has also demonstrated that intramolecular palladium(II)-catalyzed oxidative C-C bond formation is effective for converting both electron-rich and electron-deficient diaryl ethers into dibenzofurans. organic-chemistry.org

Photoinduced cyclization offers an alternative, metal-free pathway. This method can involve an intramolecular SRN1 reaction on substituted o-arylphenols to form the dibenzofuran ring through the generation of a new C-O bond via a radical pathway. conicet.gov.arnih.gov

Intermolecular Coupling Reactions for Furan Ring Construction

Intermolecular strategies involve coupling two separate molecular fragments to construct the dibenzofuran system. These methods offer flexibility in the choice of starting materials.

One notable intermolecular approach is the reaction between a phenol and an o-dihalobenzene. conicet.gov.ar For example, a one-pot methodology for synthesizing substituted dibenzofurans involves the bimolecular coupling of p-substituted phenols and 2-bromo-1-iodo-4-R¹-benzene under photostimulated SRN1 conditions. conicet.gov.arnih.gov

Transition metal-catalyzed cross-coupling reactions are also central to intermolecular strategies. A tandem reaction involving a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling can construct the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. acs.orgorganic-chemistry.org Similarly, a sequence involving the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, yields dibenzofurans in good to excellent yields. acs.orgorganic-chemistry.org A one-pot procedure consisting of a four-step directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) has also been developed for the facile assembly of dibenzofurans from fluoroarenes and 2-bromophenyl acetates. nih.gov

Strategic Introduction of Amine Functionalities onto the Dibenzo[b,d]furan Core

Once the dibenzo[b,d]furan core is established, the next critical phase is the introduction of amine groups at the desired positions, such as the 2- and 3-positions. This is most commonly achieved by the amination of a di-halogenated dibenzofuran (e.g., 2,3-dibromo- or 2,3-dichlorodibenzofuran) or a corresponding di-triflate. Transition metal-catalyzed C-N bond-forming reactions are the cornerstone of this approach. nih.gov

Transition Metal-Catalyzed Amination Protocols

Both palladium and copper are workhorse metals for forging C-N bonds in the synthesis of aromatic amines, and their catalytic systems have been extensively applied to heteroaromatic systems like dibenzofuran.

The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of amines and is well-suited for the synthesis of dibenzofuran diamines. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. nih.gov

The synthesis of a diamine like Dibenzo[b,d]furan-2,3-diamine would involve a double C-N coupling on a precursor such as 2,3-dihalodibenzofuran. The choice of palladium catalyst, which consists of a palladium precursor and a supporting ligand, is crucial for achieving high efficiency and selectivity. nih.gov Biarylphosphine ligands, such as Xantphos, are often employed due to their effectiveness in promoting the reductive elimination step that forms the C-N bond. researchgate.net The reaction is typically carried out with a base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). acs.org These methods are highly general, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partner. mit.edursc.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination
Aryl Halide SubstrateAmine SourcePd Catalyst SystemBaseSolventYieldReference
(Hetero)aryl Chlorides/BromidesPrimary AminesPd(OAc)₂ / Biaryl Phosphine LigandK₃PO₄·3H₂ONot SpecifiedGood acs.org
Aryl HalidesPrimary AlkylaminesPd / L18 (Dialkylbiarylphosphine)Not SpecifiedNot SpecifiedHigh Activity nih.gov
Triphenyl Core (6-fold arylation)tert-ButylaminePd / L24 (NHC-based)Not SpecifiedNot Specified98% nih.gov

The copper-catalyzed Ullmann condensation is a classic and economically viable alternative to palladium-based methods for C-N bond formation. nih.gov Recent advancements have rendered these reactions more practical by developing milder conditions and more effective catalyst systems. frontiersin.org

For the synthesis of this compound, a 2,3-dihalodibenzofuran would be treated with an ammonia (B1221849) source in the presence of a copper(I) catalyst, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI). acs.org These reactions can often be performed under ligand-free conditions, which simplifies the procedure and reduces costs. nih.govacs.org Aqueous ammonia can serve as a convenient and inexpensive source of the amine group. acs.org The solvent choice is critical, with polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) often providing superior yields. acs.org While traditionally requiring harsh conditions, modern protocols allow the reaction to proceed at much lower temperatures. frontiersin.org

Table 2: Representative Conditions for Copper-Catalyzed Ullmann Amination
Aryl Halide SubstrateAmine SourceCu Catalyst SystemBaseSolventYieldReference
Bromo Polyheteroaryls (inc. Dibenzofuran)Aqueous AmmoniaCu₂O (10-20 mol%)Not SpecifiedNMPExcellent acs.org
(Hetero)aryl Halides (Br, I)Aromatic/Aliphatic AminesCuI (10 mol%)K₂CO₃ or t-BuOKDeep Eutectic SolventUp to 98% frontiersin.org
4-BromodibenzothiopheneAqueous AmmoniaCu₂O (30 mol%)Not SpecifiedNMP71% nih.gov
Palladium-Catalyzed C-N Cross-Coupling for Dibenzo[b,d]furan Diamines

Electrophilic Amination Techniques for Aromatic Systems

Electrophilic amination offers a direct route to forming carbon-nitrogen bonds on aromatic rings like dibenzofuran. One advanced strategy is the palladium/norbornene (Pd/NBE)-catalyzed ortho C-H amination. nih.gov This reaction provides an alternative to traditional methods by directly functionalizing a C-H bond. nih.gov In this process, an aryl halide is converted into an aryl norbornyl palladacycle intermediate, which then reacts with an electrophilic aminating agent, such as an N-benzoyloxyamine, to introduce the amino group at the ortho position. nih.gov Research has shown that dibenzofuran is a viable substrate for this transformation. nih.gov Interestingly, under certain conditions without a nucleophile present, this method can lead to di-amination products. nih.gov

The dibenzofuran ring system is generally susceptible to electrophilic substitution, a principle demonstrated by reactions like bromination. capes.gov.br This inherent reactivity supports the feasibility of direct amination approaches. An electrophilic aromatic substitution strategy using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) as an activator has been shown to be effective for various heterocycles, including dibenzofuran, allowing for C-C bond formation with high regioselectivity. scispace.com This highlights the potential for similar electrophilic pathways to achieve C-N bond formation.

Reductive Pathways from Nitro- or Other Nitrogen-Containing Precursors

A prevalent and well-established methodology for synthesizing dibenzofuran diamines is through the chemical reduction of nitro-substituted precursors. This two-step approach typically involves the nitration of the dibenzofuran core, followed by the reduction of the nitro groups to primary amines. The synthesis of specific isomers is controlled by the initial placement of the nitro groups.

Catalytic hydrogenation is a common and efficient reduction method. For instance, 2,7-diaminodibenzofuran can be synthesized from 2,7-dinitrodibenzofuran (B11940821) using Raney nickel as a catalyst under hydrogen pressure. scribd.com The reaction proceeds in absolute ethanol with mechanical agitation, yielding the diamine product upon filtration and purification. scribd.com Another classical method involves the use of metals in acidic or neutral media, such as the reduction of 2-nitrodibenzofuran (B152082) with zinc and calcium chloride. rsc.org

The following table summarizes various reductive pathways used to synthesize dibenzofuran amines from their corresponding nitro precursors.

PrecursorReducing Agent/CatalystProductYieldReference
2,7-DinitrodibenzofuranRaney Nickel, H₂2,7-Diaminodibenzofuran64% scribd.com
2-NitrodibenzofuranZinc, Calcium Chloride2-AminodibenzofuranN/A rsc.org
3,8-DinitrodibenzofuranHydrazine/Ni3-Amino-8-nitrodibenzofuranN/A

Note: N/A indicates data not available in the cited sources.

Synthesis of Specific Dibenzo[b,d]furan Diamine Isomers (e.g., 2,3-diamine, 2,8-diamine, 2,7-diamine)

The synthesis of specific dibenzofuran diamine isomers is highly dependent on the chosen synthetic route and starting materials. While direct amination is possible, multi-step syntheses starting from functionalized precursors are more commonly reported to achieve specific isomer substitution patterns.

This compound: This specific isomer (CAS 24258-73-9) is a known compound. chemscene.com While detailed syntheses are not as prevalent in the literature as for other isomers, its preparation can be envisaged through the reduction of a 2,3-dinitrodibenzofuran precursor, following the general reductive pathways described previously.

2,8-Diaminodibenzofuran: This isomer has been synthesized as part of the preparation of novel polyamides. ncl.edu.tw The synthesis starts from 4,4'-oxydianiline (B41483) to produce 2,8-diaminodibenzofuran, also referred to as DB-ODA. ncl.edu.tw

2,7-Diaminodibenzofuran: A well-documented synthesis for this isomer is the catalytic hydrogenation of 2,7-dinitrodibenzofuran over a Raney nickel catalyst. scribd.com The reaction is carried out in ethanol, and the product is isolated with a reported yield of 64%. scribd.com

3,7-Diaminodibenzofuran: This isomer can be produced from 2,2'-Benzidinedisulfonic acid. lookchem.com The reaction is performed in the presence of sodium hydroxide (B78521) and water at a high temperature (280 °C) for 16 hours, affording the product in a 20% yield. lookchem.com

The table below outlines synthetic routes for these specific isomers.

Target IsomerStarting Material(s)Key Reagents/ConditionsYieldReference
This compound 2,3-Dinitrodibenzofuran (Plausible)Reduction (e.g., H₂/Catalyst)N/A chemscene.com
2,8-Diaminodibenzofuran 4,4'-OxydianilineMulti-step synthesisN/A ncl.edu.tw
2,7-Diaminodibenzofuran 2,7-DinitrodibenzofuranRaney Nickel, H₂, Ethanol64% scribd.com
3,7-Diaminodibenzofuran 2,2'-Benzidinedisulfonic acidNaOH, H₂O, 280 °C20% lookchem.com

Note: N/A indicates data not available in the cited sources.

Sustainable and Green Chemical Approaches in Diamine Synthesis

The principles of green chemistry, which aim to create more environmentally benign chemical processes, are increasingly being applied to the synthesis of complex organic molecules, including dibenzofuran diamines. humanjournals.com These approaches focus on minimizing waste, avoiding hazardous reagents, and using renewable resources and energy sources. humanjournals.com

A notable green approach is the use of photocatalysis. A visible light-driven method has been developed for the synthesis of 2,3-diamines from anilines using an organic photosensitizer. rsc.org This strategy is significant as it proceeds under mild conditions and avoids the use of metal reagents. rsc.org The application of such metal-free, light-promoted reactions to dibenzofuran precursors represents a promising avenue for sustainable diamine synthesis.

The choice of solvent is another critical aspect of green chemistry. Water is considered an ideal green solvent, and methodologies have been developed to construct the dibenzofuran core itself via a copper-catalyzed cyclization of cyclic diaryliodonium salts in water, achieving excellent yields. acs.orgekb.eg Performing key synthetic steps in water reduces reliance on volatile organic compounds.

Chemical Reactivity and Derivatization Pathways of Dibenzo B,d Furan 2,3 Diamine

Reactions Involving Amine Functionalities

The two primary amine groups on the dibenzo[b,d]furan ring are the primary sites of reactivity, enabling the construction of larger, more complex molecular architectures. These functionalities readily participate in condensation reactions to form fused heterocyclic systems and can be acylated to produce polymers and ligands.

Condensation Reactions for Formation of Fused Polycyclic Heterocycles (e.g., Quinoxaline (B1680401), Pyrazine (B50134) Annulations)

The ortho-diamine arrangement in Dibenzo[b,d]furan-2,3-diamine is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds to form fused polycyclic heterocycles, most notably quinoxaline derivatives. scribd.comsapub.org Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, dyes, and as organic semiconductors. scribd.comsapub.orgclockss.org

The general mechanism for quinoxaline formation involves the nucleophilic attack of one of the amine groups on a carbonyl carbon of the dicarbonyl compound, followed by a second intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. scribd.com This reaction is often catalyzed by acids. sapub.orgclockss.org The reaction of this compound with various α-diketones can lead to the synthesis of novel, complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Similarly, pyrazine annulations can be achieved through condensation with appropriate diketones, expanding the range of accessible fused heterocyclic systems. researchgate.net The synthesis of these fused systems is a powerful strategy for creating large, planar aromatic structures with unique electronic and photophysical properties.

Table 1: Examples of Condensation Reactions for Heterocycle Formation

Reactant 1 Reactant 2 Product Type Potential Applications
This compound 1,2-Dicarbonyl compound Fused Quinoxaline Pharmaceuticals, Dyes, Organic Semiconductors
This compound α-Diketone Fused Pyrazine Materials Science, Medicinal Chemistry

Amide and Imide Formation for Polymer and Ligand Synthesis

The amine functionalities of this compound can react with carboxylic acids, acyl chlorides, or anhydrides to form amide and imide linkages. This reactivity is fundamental to the synthesis of novel polymers and ligands. The formation of polyamides and polyimides incorporating the rigid dibenzofuran (B1670420) unit can lead to materials with enhanced thermal stability and specific mechanical properties. researchgate.net

The general reaction for amide formation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For polymer synthesis, difunctional acylating agents are used to create long polymer chains. nycu.edu.tw The resulting poly(amide-imide)s can exhibit high thermal stability. repositorioinstitucional.mx

Furthermore, the diamine can serve as a building block for the synthesis of complex ligands. rsc.orgnih.gov The amine groups can be functionalized to create chelating sites for metal ions, leading to the formation of coordination complexes with potential applications in catalysis and materials science. rsc.org

Electrophilic and Nucleophilic Substitutions at Amine Centers

While condensation and acylation are the most common reactions, the amine centers can also undergo electrophilic and nucleophilic substitution reactions. Electrophilic substitution at the nitrogen atom is less common for primary aromatic amines under standard conditions. However, the nitrogen atoms can be targeted by specific electrophiles.

Conversely, the amine groups can act as nucleophiles in substitution reactions. sapub.org For example, they can participate in Ullmann-type coupling reactions with aryl halides, catalyzed by copper, to form N-aryl derivatives. acs.org This reaction provides a pathway to more complex substituted dibenzofurans.

Reactions on the Dibenzo[b,d]furan Core Influenced by Diamine Substitution

The presence of the two activating amine groups significantly influences the reactivity of the dibenzofuran aromatic core, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two amine groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS). masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amine groups. Given the structure of this compound, the positions C1 and C4 are the most likely sites for electrophilic attack.

The directing effect of the amine groups is a powerful tool for controlling the regioselectivity of reactions such as halogenation, nitration, and sulfonation on the dibenzofuran core. uci.edunsf.gov Understanding these substitution patterns is crucial for the targeted synthesis of specifically functionalized dibenzofuran derivatives. The reactivity of the dibenzofuran system itself is also a factor, with studies on unsubstituted dibenzofuran showing its positional reactivity in electrophilic substitutions. grafiati.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Substituent on Benzene (B151609) Ring Directing Effect Activating/Deactivating
-NH2, -NHR, -NR2 Ortho, Para Strongly Activating
-OH, -OR Ortho, Para Strongly Activating
-Alkyl Ortho, Para Activating
-Halogens Ortho, Para Deactivating

Functionalization via Boronylation or Other Organometallic Intermediates

Modern synthetic methods allow for the functionalization of aromatic rings through the formation of organometallic intermediates. One such powerful technique is the Miyaura borylation reaction, which introduces a boronic ester group onto the aromatic ring via a palladium-catalyzed cross-coupling reaction. organic-chemistry.org This boronic ester can then be used in subsequent Suzuki couplings to form new carbon-carbon bonds. mdpi.com

For this compound, directed ortho-metalation followed by borylation could be a viable strategy to introduce boron-containing functional groups at specific positions on the dibenzofuran core, guided by the directing effect of the amine substituents. rsc.org The resulting boronic acid or ester derivatives of this compound would be valuable intermediates for the synthesis of a wide array of complex molecules. bldpharm.com Other organometallic reactions, such as those involving copper or iridium catalysts, can also be employed for the functionalization of the dibenzofuran scaffold. researchgate.netcsic.esacs.org

Coordination Chemistry and Ligand Design using Dibenzo[b,d]furan Diamines

The diamine functional groups of this compound serve as versatile coordination sites, making this compound a valuable building block in coordination chemistry and ligand design. The two adjacent amine groups can act as a bidentate ligand, or they can be chemically modified to create more complex, multidentate ligands capable of forming stable complexes with a variety of transition metals. The rigid dibenzofuran backbone imposes specific steric constraints that can influence the geometry and properties of the resulting metal complexes.

A primary pathway for derivatizing this compound is through condensation reactions with aldehydes or ketones to form Schiff base ligands. researchgate.netrevistabionatura.com These reactions typically involve the condensation of a primary amine with a carbonyl compound. For instance, the reaction of a diamine with two equivalents of an aldehyde, such as furan-2-carboxaldehyde, can yield a tetradentate ligand with an N2O2 donor set. nih.govresearchgate.net Such ligands are adept at chelating to transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

The coordination of these Schiff base ligands, derived conceptually from this compound, to metal ions leads to the formation of stable metal complexes. Spectroscopic and magnetic studies on analogous complexes suggest that the ligand typically coordinates to the metal ion through the azomethine nitrogen atoms and other donor atoms present in the aldehyde precursor (e.g., the furan (B31954) oxygen). researchgate.netekb.eg The geometry of the resulting complexes is influenced by the nature of the metal ion; for example, square planar geometries are often observed for Cu(II) and Ni(II) complexes, while tetrahedral or octahedral geometries can be adopted by Co(II) and Zn(II). researchgate.netekb.eg

The electronic properties of these metal complexes are of significant research interest. The interaction between the metal d-orbitals and the ligand's π-system can give rise to charge-transfer transitions, which are observable in their electronic spectra. researchgate.net These properties are tunable by modifying the substituents on the Schiff base ligand or by changing the central metal ion. researchgate.net Research on similar Schiff base complexes has shown they can possess a range of biological activities, including antimicrobial and antifungal properties, which are often enhanced upon coordination to a metal center. nih.govekb.eg

Beyond Schiff base formation, the dibenzofuran scaffold is utilized in more advanced ligand design for specific applications. For example, dibenzofuran derivatives have been designed as synthetic ligands to target RNA structures, such as riboswitches. nih.gov In this context, the dibenzofuran ring system acts as a scaffold that can be positioned within the binding pocket of the RNA, while appended functional groups, such as charged amine moieties, can form specific hydrogen bonds and electrostatic interactions to enhance binding affinity and selectivity. nih.gov The design principles involve creating a molecule with a shape and charge distribution complementary to the biological target. nih.gov

The table below summarizes the characteristics of metal complexes formed with analogous diamine-derived Schiff base ligands.

Metal IonTypical Coordination GeometryMagnetic PropertiesResearch Findings
Cu(II)Square PlanarParamagneticExhibits significant DNA binding and antimicrobial activity. researchgate.netresearchgate.net
Ni(II)Square PlanarDiamagneticCan be used in catalysis; shows biological activity. researchgate.net
Co(II)Tetrahedral or OctahedralParamagneticForms stable complexes with potential catalytic applications. revistabionatura.comnih.gov
Zn(II)TetrahedralDiamagneticThe resulting complexes are often fluorescent and can bind to DNA. researchgate.netekb.eg

Advanced Spectroscopic and Structural Characterization of Dibenzo B,d Furan 2,3 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Dibenzo[b,d]furan-2,3-diamine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

For instance, in the ¹H NMR spectrum of Dibenzo[b,d]furan-2-amine, the aromatic protons appear as multiplets in the range of δ 7.10–8.15 ppm, while the amine protons present as a broad singlet. nih.govacs.org Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carbons attached to the nitrogen and oxygen atoms appearing at characteristic chemical shifts. nih.govacs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different atoms. redalyc.org COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings. HMQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively, which is essential for assigning the carbon skeleton and confirming the substitution pattern on the dibenzofuran (B1670420) core. redalyc.org These combined NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the synthesized derivatives. redalyc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Dibenzofuran Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Dibenzo[b,d]furan-2-amine7.10-8.15 (m, aromatic H), 3.67 (br, NH₂)106.00, 111.62, 111.93, 115.76, 120.54, 122.22, 124.30, 124.88, 126.92, 142.00, 150.38, 156.76 nih.govacs.org
2-methyldibenzo[b,d]thiophene8.15-8.09 (m, 1H), 7.96 (s, 1H), 7.87-7.80 (m, 1H), 7.73 (d, 1H), 7.47-7.41 (m, 2H), 7.29 (d, 1H), 2.53 (s, 3H)139.7, 136.3, 135.6, 135.3, 134.0, 128.1, 126.4, 124.1, 122.7, 122.3, 21.7, 21.4 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. innovareacademics.in This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. innovareacademics.in

For derivatives of this compound, HRMS is crucial for confirming the successful synthesis and purity of the target molecules. For example, the calculated exact mass for the protonated molecule of Dibenzo[b,d]furan-2-amine ([M+H]⁺) is 184.0757, and the experimentally found value using HRMS was also 184.0757, confirming the elemental formula C₁₂H₁₀NO. nih.govacs.org In addition to providing accurate mass, HRMS can also reveal fragmentation patterns, which offer valuable structural information. By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of different parts of the molecule, further corroborating the structure determined by NMR. innovareacademics.in

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular geometry.

For Dibenzo[b,d]furan derivatives, X-ray crystallography can reveal the planarity of the fused ring system and the orientation of the substituent groups. Furthermore, it provides invaluable insights into the supramolecular architecture, showing how molecules pack together in the crystal lattice. acs.org This packing is governed by intermolecular interactions such as hydrogen bonding (especially relevant for the diamine functionality), π-π stacking, and van der Waals forces. Understanding these interactions is critical as they can significantly influence the material's bulk properties, including its thermal stability and charge transport characteristics. For instance, the crystal structure of dibenzo[d,d']benzo[1,2-b:4,5-b']difuran revealed a herringbone packing arrangement. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding.

In the FT-IR spectrum of a this compound derivative, characteristic absorption bands can be observed. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3500-3300 cm⁻¹. core.ac.uk The aromatic C-H stretching vibrations are usually found around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring also has a characteristic absorption. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further confirm the presence of specific functional groups. core.ac.ukglobalresearchonline.net The positions and shapes of these vibrational bands can also be influenced by intermolecular interactions, such as hydrogen bonding, providing further insight into the molecular environment. nih.gov

Table 2: Characteristic FT-IR Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretching3500 - 3300 core.ac.uk
Aromatic (C-H)Stretching3100 - 3000 globalresearchonline.net
Aromatic (C=C)Stretching1600 - 1450 globalresearchonline.net
Furan (C-O-C)Asymmetric Stretching~1250 globalresearchonline.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound derivatives. acs.org CV involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule. acs.org

From the onset potentials of the first oxidation and reduction waves, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. beilstein-journals.org These energy levels are critical parameters that determine the electronic properties of the material, such as its charge injection and transport capabilities in electronic devices. The reversibility of the redox processes can also be assessed from the CV data, providing insights into the stability of the molecule in its charged states. For some dibenzofuran derivatives, irreversible redox waves have been observed, suggesting the formation of unstable cationic and anionic species. mdpi.com

Photophysical Characterization (UV-Vis Absorption, Photoluminescence Emission Spectroscopy) for Electronic Transitions and Optical Properties

The optical properties of this compound derivatives are investigated using UV-Vis absorption and photoluminescence (PL) emission spectroscopy. nih.gov The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Typically, these compounds exhibit strong absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions associated with the conjugated aromatic system. symbiosisonlinepublishing.com

PL spectroscopy provides information about the emissive properties of the material. Upon excitation at a specific wavelength, the molecule can relax to the ground state by emitting a photon. The PL spectrum shows the intensity of the emitted light as a function of wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural relaxation in the excited state. beilstein-journals.org The photoluminescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a measure of the material's emission efficiency. beilstein-journals.org These photophysical properties are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Table 3: Photophysical Properties of Selected Dibenzofuran Derivatives

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Transitions

Thermal analysis techniques are used to evaluate the stability of this compound derivatives at elevated temperatures. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of the material's thermal stability. mdpi.comnih.gov High thermal stability is a critical requirement for materials used in electronic devices, as it ensures their longevity and reliable performance. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of a material, such as the glass transition temperature (Tg) and the melting temperature (Tm). tandfonline.com The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. A high Tg is desirable for maintaining the morphological stability of thin films in devices. tandfonline.com DSC can also reveal crystallization and melting behavior, providing information about the material's purity and crystalline nature. beilstein-journals.orgbeilstein-journals.org

Table 4: Thermal Properties of Selected Dibenzofuran-based Materials

MaterialDecomposition Temperature (Td, °C)Glass Transition Temperature (Tg, °C)Reference
mDBF380- mdpi.comnih.gov
bDBF372- mdpi.comnih.gov
tDBF418- mdpi.comnih.gov
DEAIA-6F Polyamide-288 tandfonline.com

Applications of Dibenzo B,d Furan 2,3 Diamine Derivatives in Advanced Functional Materials

Organic Electronic Materials

The unique electronic structure of the dibenzofuran (B1670420) moiety, characterized by its electron-rich nature and extended π-conjugation, makes its derivatives prime candidates for use in organic electronic devices. These materials play crucial roles in facilitating charge transport and enabling light emission, which are fundamental processes in devices like OLEDs, solar cells, and transistors.

Derivatives of dibenzo[b,d]furan are extensively investigated as hole transport materials (HTMs) due to their high hole mobility and suitable energy levels for efficient charge injection and transport. The rigid structure of the dibenzofuran core contributes to the formation of stable amorphous films, a critical requirement for long-lasting electronic devices. researchgate.net

In the realm of perovskite solar cells (PSCs), molecular engineering of dibenzofuran-based HTMs has led to significant improvements in device efficiency and stability. frontiersin.orgmdpi.com For instance, a strategy involving the incorporation of p-methoxyaniline-substituted dibenzofuran units to create oligomeric HTMs (mDBF, bDBF, and tDBF) has been reported. researchgate.net Extending the π-conjugation in these oligomers resulted in higher hole mobility and enhanced thermal stability. mdpi.comresearchgate.net The doped tDBF derivative achieved a hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com Consequently, a flexible PSC utilizing tDBF as the HTM demonstrated a power conversion efficiency (PCE) of 19.46%. mdpi.comresearchgate.net Another study focused on a dibenzo[b,d]furan-centered linear HTM, which also showed promise for efficient PSCs. frontiersin.org

In OLEDs, dibenzofuran-based HTMs have been shown to yield devices with excellent performance. Three specific derivatives, BF-m-TPA, BF-p-TPA, and BF-2,6-TPA, were synthesized and tested. researchgate.net The rigid dibenzofuran core endowed these materials with high thermal decomposition temperatures above 395 °C. researchgate.net When incorporated into electroluminescent devices, the material BF-m-TPA yielded the best results, demonstrating the potential of this class of compounds. researchgate.net

Table 1: Performance of OLEDs using Dibenzo[b,d]furan-based Hole Transport Materials

HTM MaterialMax. Luminance (cd/m²)Luminance Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
BF-m-TPA 15,23056.513.316.3

Data sourced from ResearchGate. researchgate.net

The ordered molecular packing and efficient charge transport properties of dibenzofuran derivatives make them suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). Ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized for this purpose. beilstein-journals.org

OFETs fabricated with syn-DBBDF and syn-DNBDF as the organic semiconductors exhibited typical p-type characteristics. beilstein-journals.org The device based on syn-DNBDF achieved a hole mobility of up to 1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹. beilstein-journals.org Similarly, 2,7-dioctylbenzofuro[3,2-b]benzofuran (C8-BFBF) has been used in OFETs, showing hole transport properties with a mobility of up to 0.076 cm²V⁻¹s⁻¹. researchgate.net These findings underscore the potential of furan-fused π-conjugated systems as high-performance semiconductors. beilstein-journals.org Research into π-conjugated polymers containing dibenzofuran moieties has also been pursued for applications in PLEDs and polymer solar cells, highlighting the versatility of these structures in organic electronics. researchgate.net

Table 2: OFET Performance of Dibenzo[b,d]furan Derivatives

Active Layer MaterialDevice TypeHighest Hole Mobility (cm²·V⁻¹·s⁻¹)
syn-DBBDF Bottom-gate, top-contact<1.5 × 10⁻³
syn-DNBDF Bottom-gate, top-contact<1.0 × 10⁻¹
C8-BFBF Not specified0.076

Data sourced from Beilstein Journal of Organic Chemistry beilstein-journals.org and ResearchGate. researchgate.net

Dibenzofuran derivatives are also utilized as emissive materials and fluorescent dopants in OLEDs, particularly for achieving stable and efficient blue emission, which remains a significant challenge in display technology. A highly efficient blue fluorescent OLED was developed using a dibenzofuran derivative, N1,N6-bis(dibenzo[b,d]furan-4-yl)-3,8-diisopropyl-N1,N6-bis(4-isopropylphenyl)-3a1,5-dihydropyrene-1,6-diamine (BD01), as a blue dopant. atlas.jp This device achieved a high external quantum efficiency (EQE) of up to 10.31% and demonstrated outstanding stability, with a lifetime (LT95) of 1,335 hours at a luminance of 1,000 cd/m². atlas.jp

Another study reported the design of two blue fluorescent dopants with a 3H-benzo[cd]pyrene core, one of which was N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine (DBF-BP). researchgate.net Furthermore, dibenzofuran has been used as a linker unit between carbazole (B46965) donors and triazine acceptors to create green thermally activated delayed fluorescence (TADF) materials. mdpi.com For example, the TCzTrzDBF material, which contains three carbazole units, led to a green TADF device with high current and power efficiencies of 74.8 cd/A and 44.7 lm/W, respectively. mdpi.com

Table 3: Performance of OLEDs with Dibenzo[b,d]furan-based Emissive Dopants

Device/DopantColorMax. EQE (%)Lifetime (LT95 @ 1000 cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)
OLED with BD01 Blue10.311,335 h--
Device with TCzTrzDBF Green--74.844.7

Data sourced from Confit atlas.jp and MDPI. mdpi.com

Active Layers in Organic Field-Effect Transistors (OFETs)

High-Performance Polymeric Materials

The diamine functionality of dibenzo[b,d]furan-2,3-diamine and its isomers allows them to serve as monomers in polycondensation reactions. The incorporation of the rigid and thermally stable dibenzofuran unit into polymer backbones can significantly enhance the properties of the resulting materials, leading to high-performance polyimides and polyamides.

Aromatic polyimides (PIs) are renowned for their exceptional thermal and mechanical stability. By using diamine monomers derived from dibenzofuran, new PIs with even more desirable properties can be synthesized. Researchers have prepared a series of aromatic PIs from a novel diamine monomer containing a rigid dibenzofuran ring. rsc.org These PIs exhibited high thermal stability, with 10% weight-loss temperatures (TDT₁₀%) ranging from 555°C to 590°C and glass transition temperatures (Tg) between 290°C and 315°C. rsc.orgresearchgate.net

In another study, a PI (DFPPI) was synthesized from a dibenzofuran-based diamine (DFPDA) and pyromellitic dianhydride. researchgate.net This polymer showed excellent thermal stability with a Tg of 427°C and a 5% weight-loss temperature of 558°C. researchgate.net Furthermore, it exhibited a high tensile strength of 121.0 MPa and improved gas barrier properties compared to traditional polyimides, making it a promising material for flexible electronics and advanced packaging. researchgate.net The enhanced properties are attributed to the higher crystallinity and lower free volume resulting from the rigid and planar structure of the dibenzofuran moiety. researchgate.net

Table 4: Properties of Aromatic Polyimides Derived from Dibenzofuran-based Diamines

PolyimideTg (°C)TDT₁₀% (°C)Tensile Strength (MPa)
PIs from 2,8-di(3-aminophenyl)dibenzofuran 290-315555-590-
DFPPI 427585 (TDT₅%)121.0

Data sourced from RSC Publishing rsc.org and ResearchGate. researchgate.net

Dibenzo[b,d]furan-based diamines can also be used as precursors for aromatic polyamides (PAs), a class of polymers known for their high thermal resistance. mdpi.com The structure of the diamine monomer plays a critical role in determining the final properties of the polyamide, such as solubility and optical transparency. mdpi.com

By preparing PAs from a new aromatic diamine monomer, researchers have obtained polymers with excellent solubility in a variety of aprotic polar organic solvents. researchgate.net These polyamides also demonstrated high thermal stability, with thermal decomposition temperatures between 300-371°C and high glass transition temperatures from 215°C to 250°C. researchgate.net The ability to synthesize soluble aromatic polyamides is crucial for their processing via solution-casting methods to create flexible and transparent films. This tunability allows for the development of materials suitable for advanced optical applications where both thermal stability and processability are required. mdpi.com

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
BF-m-TPA 3,3'-(dibenzo[b,d]furan-2,8-diyl)bis(N,N-diphenylaniline)
BF-p-TPA 4,4'-(dibenzo[b,d]furan-2,8-diyl)bis(N,N-diphenylaniline)
BF-2,6-TPA 4,4'-(dibenzo[b,d]furan-2,6-diyl)bis(N,N-diphenylaniline)
syn-DBBDF dibenzo[d,d']benzo[2,1-b:3,4-b']difuran
syn-DNBDF dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran
C8-BFBF 2,7-dioctylbenzofuro[3,2-b]benzofuran
BD01 N1,N6-bis(dibenzo[b,d]furan-4-yl)-3,8-diisopropyl-N1,N6-bis(4-isopropylphenyl)-3a1,5-dihydropyrene-1,6-diamine
DBF-BP N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine
TCzTrzDBF 9'-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan-3-yl)-9,9''-diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole
DFPDA 4,4′-(dibenzofuran-2,8-diyl)dianiline
DFPPI 2-methyl-6-(4-(8-(p-tolyl)dibenzo[b,d]furan-2-yl)phenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
PMDA Pyromellitic dianhydride
tDBF, bDBF, mDBF Oligomeric HTMs based on p-methoxyaniline-substituted dibenzofurans

Synthesis of Oligourethanes for Photoactive Applications

In one study, new germanium-based oligourethanes were synthesized through a pyridine-catalyzed polycondensation reaction between either Dibenzo[b,d]furan-2,7-diamine or 4,4'-(dibenzo[b,d]furan-2,8-diyl)dianiline and 4,4'-(diphenylgermarylene)bis(phenyl chloroformate). sigmaaldrich.comambeed.com The resulting oligomers were soluble in common organic solvents and could be cast into brittle films. sigmaaldrich.comambeed.com

These oligourethanes exhibited notable thermal and optical properties. The thermal decomposition temperature (10% weight loss) was in the range of 307-351 °C, and the glass transition temperatures were observed around 220 °C. sigmaaldrich.com The materials displayed suitable absorption and emission characteristics with moderate Stokes shifts. sigmaaldrich.com One of the oligourethanes, derived from the 2,8-disubstituted dibenzofuran, showed strong fluorescence in the blue region of the visible spectrum (at 364 nm). sigmaaldrich.com Both synthesized oligourethanes possessed a wide band gap of 3.76 eV and high-lying LUMO levels around 2.04 eV, which are promising features for photoactive materials. sigmaaldrich.com

Table 1: Properties of Germanium-Based Oligourethanes Derived from Dibenzofuran Diamine Isomers

Property Value
Molecular Weight (SEC) 4.5-5.0 kDa sigmaaldrich.com
Thermal Decomposition Temp. (TDT 10%) 307-351 °C sigmaaldrich.com
Glass Transition Temp. (Tg) ~220 °C sigmaaldrich.com
Fluorescence Emission (PUGe-28) 364 nm (Blue region) sigmaaldrich.com
Band Gap 3.76 eV sigmaaldrich.com

These findings suggest that oligourethanes incorporating a dibenzofuran diamine core have the potential for applications in light-emitting devices. The rigid and conjugated nature of the dibenzofuran unit contributes to the desirable thermal and photophysical properties of the polymers.

Other Potential Applications in Supramolecular Chemistry and Sensors

Specific research on the application of This compound in supramolecular chemistry and sensors is not prominently featured in the available scientific literature. However, the structural characteristics of dibenzofuran derivatives, in general, suggest their potential utility in these fields.

The planar and rigid structure of the dibenzofuran core can facilitate π-π stacking interactions, which are fundamental to the construction of supramolecular assemblies. The amino groups of this compound can act as hydrogen bond donors, and the oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor. This combination of functionalities provides a basis for designing molecules that can self-assemble into well-defined supramolecular structures. These structures are of interest for creating novel materials with applications in areas such as molecular recognition, host-guest chemistry, and the development of "smart" materials.

In the context of chemical sensors, the dibenzofuran scaffold can serve as a fluorophore or chromophore. The interaction of the diamine groups with specific analytes could lead to changes in the photophysical properties of the molecule, such as a shift in the fluorescence emission or a change in color, which can be used for sensing applications. The design of such sensors would involve tailoring the dibenzofuran derivative to have specific binding sites for the target analyte. While no specific examples utilizing this compound were found, the general principles of sensor design suggest its potential as a building block for fluorescent or colorimetric sensors.

Theoretical and Computational Investigations of Dibenzo B,d Furan 2,3 Diamine Systems

Quantum Chemical Studies (e.g., DFT) for Electronic Structure, Orbital Energetics (HOMO-LUMO), and Charge Distribution

Electronic Structure and Charge Distribution: The dibenzofuran (B1670420) scaffold forms a rigid, planar, and electron-rich aromatic system. The introduction of two amino (-NH₂) groups at the 2 and 3 positions significantly modulates its electronic properties. The nitrogen atoms, with their lone pairs of electrons, act as strong electron-donating groups, increasing the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituents. Computational methods like Hirshfeld or Mulliken population analysis can quantify the partial atomic charges on each atom, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. acs.orgarxiv.org In related heterocyclic systems, DFT has been used to calculate atomic charges to predict sites of electrophilic attack. acs.org For Dibenzo[b,d]furan-2,3-diamine, the amine groups would be expected to be highly nucleophilic, and their presence would also activate the furan (B31954) ring towards certain reactions.

Orbital Energetics (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and its optical and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an indicator of molecular stability and the energy required for electronic excitation. researchgate.net

Electron-donating groups, such as the diamines on the dibenzofuran core, are known to raise the energy of the HOMO, making the molecule a better electron donor. arxiv.org Conversely, the effect on the LUMO is generally less pronounced. This leads to a smaller HOMO-LUMO gap compared to the unsubstituted dibenzofuran, suggesting higher reactivity and a red-shift (shift to longer wavelengths) in its UV-Vis absorption spectrum. arxiv.org DFT calculations performed on various functionalized dibenzofuran derivatives confirm these trends, showing how different substituents can tune the orbital energies. researchgate.netacs.org

Table 1: Representative Calculated HOMO/LUMO Energies for Functionalized Dibenzofuran Analogs Note: This table presents data from closely related dibenzofuran derivatives to illustrate expected values, as specific data for this compound is not readily available in the cited literature.

CompoundMethodologyHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
mDBFDCz (a carbazole-dibenzofuran derivative)DFT-5.60-2.033.57 researchgate.net
tDBF (a hole-transport material with a dibenzofuran core)Cyclic Voltammetry / Optical-5.30-3.192.11 nih.gov
Dibenzo[f,h]furazano[3,4-b]quinoxaline (derivative 7a)Cyclic Voltammetry-5.61-3.472.14 acs.org

Computational Modeling of Reaction Mechanisms and Pathways for Diamine Functionalization

Computational modeling is a key tool for investigating the step-by-step mechanisms of chemical reactions, allowing researchers to understand transition states, reaction intermediates, and the factors controlling product formation. For this compound, such studies would focus on the reactions of the amine groups, a process known as functionalization.

While specific studies on this diamine are sparse, research on the synthesis of related heterocycles demonstrates the power of this approach. For example, DFT calculations have been used to explore the regioselectivity of reactions in the formation of dihydrobenzofurans, explaining why a reaction occurs at a specific position on an aromatic ring based on electronic factors. acs.org

For the functionalization of this compound, computational models could be used to:

Predict Reactivity: Determine the most likely sites for electrophilic attack or for coupling reactions (e.g., Buchwald-Hartwig amination). The calculations would likely confirm the high nucleophilicity of the nitrogen atoms.

Elucidate Reaction Pathways: Map the energy landscape for reactions such as acylation, alkylation, or diazotization of the amine groups. This involves locating the transition state structures and calculating their energies to determine the activation barriers for different potential pathways.

Analyze Catalyst Behavior: In catalyzed reactions, modeling can show how a metal catalyst interacts with the diamine, activates the bonds, and facilitates the formation of new products. This is a common approach in the development of new synthetic methods for heterocycles. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry can predict spectroscopic data with increasing accuracy, aiding in the structural confirmation of newly synthesized compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. ijsrst.com The calculation predicts the wavelengths of maximum absorption (λmax) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, the electron-donating amine groups are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent dibenzofuran, moving them to longer wavelengths. msu.edu The predicted spectrum would show transitions characteristic of the extended π-conjugated system.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum mechanical methods. The process typically involves optimizing the molecule's geometry (often with DFT) and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts by comparing them to a calculated reference standard like tetramethylsilane (B1202638) (TMS). nih.gov More recent approaches also utilize machine learning and graph neural networks, trained on large databases of experimental and calculated shifts, to achieve high accuracy. nih.gov For this compound, such predictions would help assign the signals in an experimental spectrum to specific protons and carbons in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While the dibenzofuran core is largely planar and rigid, the amine substituents can exhibit rotational freedom. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational changes and interactions with surrounding molecules (like solvents or other solutes). d-nb.info

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For novel molecules, these parameters may need to be developed. The Automated Topology Builder (ATB) is a repository that provides force field parameters for many small molecules, including the related Dibenzo[b,d]furan-3-amine, which facilitates the simulation of such systems. uq.edu.au

For this compound, MD simulations could be employed to:

Analyze Conformations: Study the rotational dynamics of the C-N bonds and the orientation of the amine groups.

Simulate Solvation: Investigate how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the amine groups and protic solvents.

Model Aggregation: Predict how molecules of this compound might interact with each other in a solid state or in concentrated solution, which is crucial for understanding its material properties. This includes studying π-π stacking interactions between the aromatic cores.

Conclusion and Future Research Perspectives for Dibenzo B,d Furan 2,3 Diamine

Synthesis and Derivatization Strategies for Enhancing Molecular Diversity

The future utility of Dibenzo[b,d]furan-2,3-diamine hinges on the development of efficient and scalable synthesis and derivatization methods. While direct synthesis protocols for this specific isomer are not widely reported in peer-reviewed literature, strategies can be adapted from related furan (B31954) and dibenzofuran (B1670420) chemistries.

Prospective Synthesis Routes: Future research could focus on adapting established synthetic methodologies. For instance, the synthesis of the related dibenzo[b,d]furan-2,8-diamine involves a copper-catalyzed amination of 2,8-dibromodibenzofuran (B157981) using ammonia (B1221849) in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). nih.govmdpi.com A similar approach starting from 2,3-dihalogenated dibenzofuran could provide a viable pathway. Another promising avenue is the palladium-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to form the substituted benzofuran (B130515) core, a method that offers versatility in introducing substituents. nih.gov

Derivatization for Molecular Diversity: The true potential of this compound lies in its function as a versatile building block. The ortho-diamine functionality is a reactive handle for a multitude of chemical transformations, allowing for the creation of a diverse library of new molecules.

Heterocycle Formation: The adjacent amine groups are ideal for condensation reactions to form fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives. This is analogous to the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines from 3,4-diaminofurazan. acs.org Such derivatives could possess unique photophysical and electrochemical properties.

Polymer Synthesis: The diamine can serve as a monomer for high-performance polymers. Inspired by the use of other furan-based diamines, this compound could be polymerized with dianhydrides to create novel bio-based polyimides. mdpi.com These materials could exhibit excellent thermal stability and mechanical properties, potentially offering alternatives to petroleum-based polymers. mdpi.com

Schiff Base and Ligand Synthesis: Reaction with various aldehydes can produce a range of Schiff base ligands. The resulting tetradentate ligands could be used to form stable metal complexes, with potential applications in catalysis or as sensing materials.

Advancements in Materials Science Applications and Device Performance

Dibenzofuran-based materials are recognized for their utility in organic electronics, serving as hosts in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and as semiconductors in Organic Field-Effect Transistors (OFETs). rsc.orgbeilstein-journals.org The specific substitution pattern of this compound suggests it could offer unique advantages in these areas.

The electronic properties of dibenzofuran derivatives are highly dependent on the position of substituents. For example, studies on different regioisomers of cyanofluorene-dibenzofuran hosts in yellow PhOLEDs showed that the substitution pattern significantly impacts device efficiency, with a 7-(dibenzo[b,d]furan-2-yl) derivative achieving a high external quantum efficiency of 25.3%. rsc.org Similarly, derivatives of dibenzo[d,d']benzo[1,2-b:4,5-b']difuran have shown hole mobilities as high as 0.33 cm²·V⁻¹·s⁻¹ in OFETs. beilstein-journals.org

Derivatives of this compound could be designed as:

Hole-Transport Materials (HTMs): The electron-donating amine groups are expected to result in high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, a desirable characteristic for HTMs in OLEDs and perovskite solar cells. nih.govacs.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: By coupling the diamine (as a donor) with a suitable electron-accepting moiety, it may be possible to design novel TADF emitters with small singlet-triplet energy gaps, which are crucial for highly efficient OLEDs. chemrxiv.org

Future work should involve synthesizing derivatives and fabricating devices to evaluate their performance. Key metrics to investigate would include charge carrier mobility, thermal stability, and device efficiency and lifetime.

Dibenzofuran Derivative Application Key Performance Metric
7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrileYellow PhOLED HostMax. EQE: 25.3% rsc.org
dinaphtho[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']difuran (anti-DNBDF)OFET SemiconductorHole Mobility: 0.33 cm²·V⁻¹·s⁻¹ beilstein-journals.org
Dibenzo[f,h]furazano[3,4-b]quinoxalinesHole-Transport MaterialHole Mobility: ~10⁻⁴ cm²·V⁻¹·s⁻¹ acs.org
Dibenzo[b,d]furan-2,8-diamine derivativesPerovskite Solar Cell HTMPCE: (Data not specified, but improved vs spiro-OMeTAD) nih.gov

This table presents data for related dibenzofuran compounds to provide context for the potential performance of this compound derivatives.

Unexplored Avenues for Fundamental Research and Technological Innovations

Beyond established applications, the unique structure of this compound opens doors to several unexplored research areas.

Chemosensors: The ortho-diamine moiety is a well-known chelating site for metal ions and certain anions. Derivatives could be developed as fluorescent or colorimetric chemosensors. The rigid dibenzofuran backbone could enhance selectivity and sensitivity by pre-organizing the binding site.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): As a rigid diamine linker, this compound is an excellent candidate for the construction of porous crystalline materials like COFs and MOFs. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis.

Fundamental Structure-Property Studies: There is a significant opportunity to conduct fundamental research on how the 2,3-diamine substitution pattern influences the photophysical and electronic properties of the dibenzofuran system compared to the more studied 2,8-, 3,7-, and 4,6-isomers. Such studies would provide crucial insights for the rational design of future materials.

Bio-based Electronics: The potential to synthesize the furan core from biomass sources opens up long-term possibilities for developing more sustainable, bio-based electronic materials. mdpi.com Research into scalable, green syntheses of the dibenzofuran core, followed by functionalization into the 2,3-diamine, would be a significant step toward this goal.

Q & A

Q. How can researchers leverage dibenzofuran diamines in cross-coupling reactions for complex heterocycles?

  • Methodological Answer : Use Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the amine positions. Optimize catalyst systems (e.g., Pd2_2(dba)3_3/Xantphos) and bases (Cs2_2CO3_3) in anhydrous toluene . For sterically hindered substrates, microwave-assisted synthesis (100°C, 30 min) improves yields .

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Reactant of Route 1
Dibenzo[b,d]furan-2,3-diamine
Reactant of Route 2
Dibenzo[b,d]furan-2,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.